Cas no 318959-08-9 (ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate)
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
- ETHYL 2-[1-(3-METHOXYBENZOYL)-3-OXO-2-PIPERAZINYL]ACETATE
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ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI74991-1mg |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI74991-5mg |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI74991-10mg |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI74991-500mg |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI74991-1g |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| A2B Chem LLC | AI74991-5g |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | >90% | 5g |
$4744.00 | 2024-04-20 | |
| abcr | AB581179-500mg |
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate; . |
318959-08-9 | 500mg |
€678.60 | 2024-08-02 | ||
| abcr | AB581179-1g |
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate; . |
318959-08-9 | 1g |
€1312.80 | 2024-08-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00906853-1g |
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
318959-08-9 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
| Key Organics Ltd | 6H-402S-1MG |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate |
318959-08-9 | >90% | 1mg |
£37.00 | 2023-09-07 |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate Suppliers
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Professional Introduction to Ethyl 2-[1-(3-Methoxybenzoyl)-3-oxopiperazin-2-yl]Acetate (CAS No. 318959-08-9)
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate, identified by its CAS number 318959-08-9, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of the 3-methoxybenzoyl moiety and the acetic ester group in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, there has been a growing interest in piperazine-based compounds due to their role as intermediates in the synthesis of various pharmacologically active agents. The specific arrangement of functional groups in Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate makes it a promising candidate for investigating its pharmacokinetic and pharmacodynamic profiles. The 3-methoxybenzoyl group, in particular, is known for its ability to enhance binding affinity to certain biological targets, which is a critical factor in drug design.
The compound's structure also includes an acetic ester group, which can be further modified to explore different pharmacological effects. This versatility allows researchers to tailor the compound for specific applications, such as the development of novel therapeutic agents or probes for biochemical assays. The piperazine ring itself is a well-documented pharmacophore, contributing to the compound's potential as a precursor in medicinal chemistry.
Recent studies have highlighted the importance of piperazine derivatives in addressing various neurological and cardiovascular disorders. The< strong>3-methoxybenzoyl-substituted piperazine scaffold has shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions like depression, anxiety, and cognitive disorders. Additionally, the acetic ester functionality may contribute to improved solubility and bioavailability, enhancing the compound's suitability for clinical applications.
The synthesis of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-methoxybenzoyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient functionalization of the piperazine core.
In terms of biological evaluation, Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate has been subjected to various in vitro assays to assess its potential biological activity. Preliminary results suggest that the compound exhibits inhibitory effects on certain enzymes and receptors relevant to neurological disorders. These findings are particularly intriguing given the increasing demand for innovative therapeutic strategies targeting central nervous system disorders.
The compound's molecular structure also makes it a suitable candidate for further derivatization using combinatorial chemistry approaches. By systematically varying substituents on the piperazine ring and acetic ester group, researchers can generate libraries of analogs with tailored properties. This strategy has been successfully applied in high-throughput screening campaigns to identify lead compounds with enhanced potency and selectivity.
The role of computational modeling in drug discovery has also been instrumental in understanding the interactions between Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate and biological targets. Molecular docking simulations have provided insights into how different functional groups contribute to binding affinity and specificity. These computational studies complement experimental efforts by predicting potential drug-like properties and guiding structural optimization.
In conclusion, Ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate (CAS No. 318959-08-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for developing novel therapeutic agents. Further exploration of its biological activities and pharmacological effects will undoubtedly contribute to advancements in treating various human diseases.
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